Archaeol

Description

Properties

CAS No. |

134108-16-0 |

|---|---|

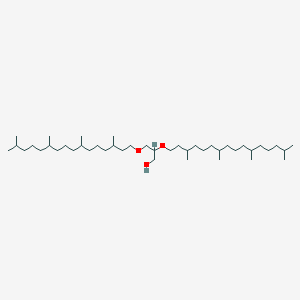

Molecular Formula |

C43H88O3 |

Molecular Weight |

653.2 g/mol |

IUPAC Name |

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol |

InChI |

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3 |

InChI Key |

ISDBCJSGCHUHFI-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Archaeol: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 18, 2025 – This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for archaeol, a key lipid component of archaeal cell membranes. This document is intended for researchers, scientists, and drug development professionals working with archaeal lipids and their potential applications.

Introduction to this compound

This compound, with the IUPAC name (2R)-2,3-bis[((3R,7R,11R)-3,7,11,15-tetramethylhexadecyl)oxy]propan-1-ol, is a diether lipid that forms a fundamental component of the cell membranes of many archaea.[1][2] Its unique structure, characterized by ether linkages and isoprenoid chains, contributes to the remarkable stability of archaeal membranes, enabling these organisms to thrive in extreme environments. Understanding the chemical intricacies of this compound is crucial for fields ranging from microbiology and biotechnology to drug delivery and biomarker research.

Chemical Structure of this compound

The core structure of this compound consists of a glycerol (B35011) backbone linked to two C20 phytanyl chains via ether bonds at the sn-2 and sn-3 positions.[2] This stereochemistry is a key differentiator from the lipids found in bacteria and eukaryotes, which typically have ester-linked fatty acids at the sn-1 and sn-2 positions of glycerol. The phytanyl chains are saturated isoprenoids with a repeating (3R,7R,11R)-3,7,11,15-tetramethylhexadecyl structure.

Structural Formula: C₄₃H₈₈O₃[1][2]

Key Structural Features:

-

Glycerol Backbone: A propan-1,2,3-triol molecule.

-

Phytanyl Chains: Two 20-carbon isoprenoid chains.

-

Ether Linkages: C-O-C bonds connecting the phytanyl chains to the glycerol backbone, providing high chemical stability.

-

sn-2,3 Stereochemistry: The phytanyl chains are attached to the second and third carbons of the glycerol molecule.

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 653.17 g/mol | [1][2] |

| Chemical Formula | C₄₃H₈₈O₃ | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in non-polar organic solvents. | [3] |

Experimental Protocols

The isolation, purification, and structural elucidation of this compound require specific experimental procedures. The following sections detail generalized protocols for these key experiments.

Extraction of Total Lipids from Archaea

This protocol describes a common method for extracting total lipids from archaeal biomass, such as from Halobacterium salinarum.[3][4]

Materials:

-

Freeze-dried archaeal cell pellet

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Deionized water (H₂O)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Suspend the freeze-dried cell pellet in a mixture of methanol and chloroform (2:1, v/v).

-

Agitate the mixture vigorously for several hours to ensure complete lipid extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

Add chloroform and deionized water to the supernatant to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v), which will induce phase separation.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids.

-

Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

Purification of this compound by Column Chromatography

This compound can be purified from the total lipid extract using silica (B1680970) gel column chromatography.[5][6][7][8][9]

Materials:

-

Total lipid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Ethyl acetate

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the total lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluent in separate tubes.

-

Monitor the composition of each fraction using thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain purified this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.[10][11][12]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

Procedure:

-

Dissolve a small amount of purified this compound in deuterated chloroform.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process and analyze the spectra to identify the characteristic chemical shifts and coupling constants of the protons and carbons in the this compound molecule.

Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and quantification of this compound.[13][14][15][16][17][18][19][20][21]

GC-MS Analysis (with derivatization):

-

Derivatize the hydroxyl group of this compound, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17][18]

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable GC column (e.g., a non-polar column).

-

Analyze the mass spectrum of the eluting peak corresponding to the derivatized this compound to confirm its molecular weight and fragmentation pattern.

LC-MS Analysis:

-

Dissolve the this compound sample in a suitable solvent mixture (e.g., hexane/isopropanol).[22]

-

Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., with an Atmospheric Pressure Chemical Ionization - APCI source).[13]

-

Separate the components using a normal-phase HPLC column.[13]

-

Analyze the mass spectrum of the eluting peak to identify the protonated molecule of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that highlights the unique biochemistry of archaea. The following diagram illustrates the key steps in this pathway.

Caption: Biosynthesis pathway of this compound.

This in-depth guide provides a foundational understanding of the chemical nature of this compound. Further research into its physicochemical properties and the development of standardized analytical protocols will continue to advance our knowledge of this fascinating molecule and its role in the biology of archaea.

References

- 1. This compound | C43H88O3 | CID 446373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 6. column-chromatography.com [column-chromatography.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]

- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 12. youtube.com [youtube.com]

- 13. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. une.edu.au [une.edu.au]

- 16. protocols.io [protocols.io]

- 17. Salty sample derivatization protocol for GC-MS [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. arpi.unipi.it [arpi.unipi.it]

- 22. iris.uniroma1.it [iris.uniroma1.it]

The Core Archaeol Lipid Biosynthesis Pathway in Archaea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The domain Archaea is characterized by a unique cell membrane composition that distinguishes it from Bacteria and Eukarya. Archaeal membranes are predominantly composed of isoprenoid-based lipids ether-linked to an sn-glycerol-1-phosphate (B1203117) (G1P) backbone, in stark contrast to the fatty acid-based, ester-linked lipids with an sn-glycerol-3-phosphate (G3P) backbone found in the other two domains of life. This fundamental difference, often termed the "lipid divide," is a cornerstone of archaeal biology, contributing to their remarkable ability to thrive in extreme environments.[1][2] The core lipid structure, archaeol (sn-2,3-diphytanylglycerol diether), is synthesized through a unique and complex biosynthetic pathway.[3][4] This technical guide provides a comprehensive overview of the core this compound lipid biosynthesis pathway, detailing the enzymatic steps, summarizing key quantitative data, and providing experimental protocols for its study.

Isoprenoid Precursor Synthesis: The Modified Mevalonate (B85504) Pathway

Archaea synthesize the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through a modified mevalonate (MVA) pathway.[3][5] While eukaryotes also utilize the MVA pathway, the archaeal version exhibits notable differences, particularly in the later steps.[5][6] Plants and most bacteria, on the other hand, typically employ the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid synthesis.[7][8]

The archaeal MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[5] The subsequent conversion of mevalonate to IPP in most archaea proceeds through a series of phosphorylation and decarboxylation steps that differ from the canonical eukaryotic pathway.[5][6][9] Some archaea, like those in the genus Thermoplasma, possess a novel variant of the MVA pathway.[5][10]

Key Enzymes and Intermediates of the Modified Mevalonate Pathway

The enzymatic steps from acetyl-CoA to IPP are catalyzed by a series of enzymes, with some archaea featuring unique enzymes not found in the eukaryotic pathway. A key distinction is the conversion of mevalonate 5-phosphate to IPP, which in many archaea involves isopentenyl phosphate as an intermediate.[6][9]

Core this compound Biosynthesis

The synthesis of the this compound core structure involves the sequential attachment of two C20 geranylgeranyl groups to a G1P backbone via ether linkages.[3][11] This process is catalyzed by a series of key enzymes that are central to the uniqueness of archaeal lipids.

Glycerol-1-Phosphate Backbone Formation

The stereospecific backbone of archaeal lipids, sn-glycerol-1-phosphate, is synthesized from dihydroxyacetone phosphate (DHAP) by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) .[12][13] This enzyme is distinct from the glycerol-3-phosphate dehydrogenase found in bacteria and eukaryotes, which produces the enantiomeric G3P.[1]

First Ether Bond Formation

The initial ether linkage is formed by the enzyme geranylgeranylglyceryl phosphate synthase (GGGPS) , which catalyzes the condensation of G1P and geranylgeranyl pyrophosphate (GGPP).[11][14][15] GGPP itself is synthesized from IPP and DMAPP by GGPP synthase.[11]

Second Ether Bond Formation

The second geranylgeranyl chain is attached to geranylgeranylglyceryl phosphate (GGGP) by the enzyme digeranylgeranylglyceryl phosphate synthase (DGGGPS) , resulting in the formation of digeranylgeranylglyceryl phosphate (DGGGP), the unsaturated precursor to this compound.[3][11]

Saturation of Isoprenoid Chains

The double bonds in the geranylgeranyl chains of DGGGP are subsequently reduced by a geranylgeranyl reductase (GGR) to form the fully saturated phytanyl chains of this compound.[11] The exact timing of this saturation step can vary among different archaeal species.

Final Steps: Polar Head Group Attachment

The final step in the synthesis of functional membrane lipids is the attachment of polar head groups to the this compound core. This process begins with the activation of the phosphate group of this compound by CTP, catalyzed by CDP-archaeol synthase (CarS) , to form CDP-archaeol.[3][16] Various polar head groups, such as serine, glycerol (B35011), or inositol, can then be attached to CDP-archaeol by specific synthases.[3][17]

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes involved in this compound biosynthesis. This data is crucial for understanding the efficiency and regulation of the pathway.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal Temp (°C) | Optimal pH | Reference(s) |

| G1PDH | Methanocaldococcus jannaschii | DHAP | 140 ± 20 | 110 ± 2 | 68 ± 1 | 65 | 7.8 | [13] |

| NADPH | 11 ± 1 | - | - | [13] | ||||

| GGGPS | Methanobacterium thermoautotrophicum | GGPP | 4.1 ± 1.1 | 4.1 ± 0.5 | - | 50-65 | 6.0-7.5 | [14][18] |

| (S)-GP | 41 ± 5 | - | - | [14][18] | ||||

| GGGPS (recombinant) | Methanobacterium thermoautotrophicum | GGPP | 506 ± 47 | 4.0 ± 0.1 | 0.34 ± 0.03 | 55 | 8.0 | [6] |

| (S)-GP | 13.5 ± 1.0 | - | - | [6] | ||||

| DGGGPS | - | - | - | - | - | - | - | Data not readily available |

| CDP-archaeol synthase (ApCarS) | Aeropyrum pernix | CTP | 1280 | 2.1 | - | 90 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound lipid biosynthesis pathway.

Lipid Extraction: Modified Bligh-Dyer Method

This protocol is a widely used method for the total lipid extraction from archaeal cells.[3][19][20]

Materials:

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or speed vacuum

Procedure:

-

Harvest archaeal cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

-

Add an equal volume of chloroform and water to the mixture to induce phase separation.

-

Vortex again and then centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can be stored under an inert atmosphere at -20°C.

Enzyme Assays

4.2.1. G1PDH Activity Assay (Spectrophotometric)

This assay measures the activity of G1PDH by monitoring the oxidation of NADH or NADPH at 340 nm.[21]

Materials:

-

Purified G1PDH enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DHAP solution

-

NADH or NADPH solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DHAP, and NADH or NADPH in a cuvette.

-

Incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a known amount of purified G1PDH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H.

4.2.2. GGGPS and DGGGPS Activity Assay (TLC-based)

This assay uses radiolabeled substrates to visualize the formation of the lipid products by thin-layer chromatography (TLC).[11][17]

Materials:

-

Purified GGGPS or DGGGPS enzyme

-

Reaction buffer

-

G1P (for GGGPS) or GGGP (for DGGGPS)

-

[14C]-GGPP

-

TLC plate (silica gel)

-

Developing solvent (e.g., chloroform:methanol:water)

-

Phosphorimager or autoradiography film

Procedure:

-

Set up a reaction mixture containing the buffer, the appropriate glycerol phosphate substrate, and [14C]-GGPP.

-

Start the reaction by adding the purified enzyme.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a chloroform:methanol mixture).

-

Extract the lipids into the chloroform phase.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate and product.

-

Visualize the radiolabeled spots using a phosphorimager or autoradiography to detect the formation of [14C]-GGGP or [14C]-DGGGP.

Quantitative Analysis of this compound Lipids by GC-MS

This protocol describes the analysis of this compound and its derivatives after chemical cleavage of the ether bonds.

Materials:

-

Total lipid extract

-

Hydriodic acid (HI)

-

Reducing agent (e.g., LiAlH4)

-

Derivatizing agent (e.g., BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cleave the ether bonds of the archaeal lipids in the total lipid extract using HI. This will release the phytanyl chains as alkyl iodides.

-

Reduce the alkyl iodides to the corresponding phytane (B1196419) hydrocarbons using a suitable reducing agent.

-

Extract the resulting hydrocarbons.

-

If analyzing polar head groups, they can be derivatized to make them volatile for GC analysis.

-

Analyze the hydrocarbon or derivatized samples by GC-MS.

-

Identify the phytane peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area of phytane to that of an internal standard.

Conclusion and Future Directions

The biosynthesis of this compound is a hallmark of the domain Archaea, involving a unique set of enzymes and a modified metabolic pathway for isoprenoid precursor synthesis. Understanding this pathway is not only fundamental to archaeal biology but also holds potential for biotechnological applications, such as the development of novel lipids for drug delivery systems and the engineering of robust microbial cell factories. While significant progress has been made in elucidating the core steps of this compound biosynthesis, further research is needed to fully characterize all the enzymes involved, particularly DGGGP synthase, and to unravel the regulatory mechanisms that govern this essential pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore these fascinating aspects of archaeal biochemistry.

References

- 1. Advancing archaeological sedimentary lipid biomarker analysis: A review of recent developments and methodological guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uaf.edu [uaf.edu]

- 5. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranylgeranylglyceryl phosphate synthase. Characterization of the recombinant enzyme from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-Geranylgeranylglyceryl phosphate synthase. Purification and characterization of the first pathway-specific enzyme in archaebacterial membrane lipid biosynthesis | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Archaeal Lipids by Mass Spectrometry. [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (S)-geranylgeranylglyceryl phosphate synthase. Purification and characterization of the first pathway-specific enzyme in archaebacterial membrane lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Archaeal Phospholipid Biosynthetic Pathway Reconstructed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biochem.wustl.edu [biochem.wustl.edu]

- 20. epic.awi.de [epic.awi.de]

- 21. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Archaeol in the Unparalleled Stability of Archaeal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of archaeol in the stability of archaeal membranes. Archaea, known for thriving in some of the most extreme environments on Earth, owe their survival in large part to the unique chemical and physical properties of their cell membranes. At the core of this resilience is this compound, a diether lipid that forms the fundamental building block of these remarkable biological barriers. This document will dissect the molecular structure of this compound, elucidate its role in membrane biophysics, provide detailed experimental protocols for its study, and discuss its burgeoning applications in drug delivery technologies.

The 'Lipid Divide': A Tale of Two Membranes

Life on Earth is divided into three domains: Bacteria, Archaea, and Eukarya. A fundamental distinction, often termed the "lipid divide," separates Archaea from Bacteria and Eukarya at the membrane level.[1] This divergence lies in the chemical composition of their membrane lipids.

-

Bacteria and Eukarya: Membranes are composed of fatty acids linked to a sn-glycerol-3-phosphate backbone via ester bonds.[1]

-

Archaea: Membranes are characterized by isoprenoid chains linked to a sn-glycerol-1-phosphate (B1203117) backbone via ether bonds.[1]

The most common diether lipid in archaea is This compound , which is sn-2,3-diphytanylglycerol diether.[2] This unique structure is not merely a taxonomic marker but is central to the stability and function of archaeal membranes under extreme conditions.

The Molecular Architecture of this compound and Its Impact on Membrane Stability

The remarkable stability of archaeal membranes is a direct consequence of the distinct chemical features of this compound. These features collectively contribute to a membrane that is highly resistant to thermal, chemical, and physical stresses.

Ether Linkages: A Shield Against Degradation

Unlike the ester linkages in bacterial and eukaryotic lipids, the ether bonds in this compound are chemically more stable and resistant to hydrolysis.[2] This inherent stability is a significant advantage in environments with extreme pH or high temperatures, where ester bonds would be readily cleaved. The ether linkages also confer resistance to phospholipases, enzymes that can degrade the membranes of other organisms.[3]

Isoprenoid Chains: Promoting Tight Packing and Low Permeability

The hydrocarbon chains of this compound are composed of repeating isoprene (B109036) units, resulting in branched phytanyl chains.[2] These methyl branches increase the effective thickness of the hydrophobic core and promote tighter lipid packing compared to the linear fatty acid chains of bacteria.[4] This dense packing significantly reduces the permeability of the membrane to ions, including protons, and small solutes.[5] Liposomes made from archaeal lipids exhibit extremely low permeability, a critical adaptation for maintaining cellular homeostasis in harsh environments.[5]

Stereochemistry of the Glycerol Backbone

Archaeal lipids, including this compound, are based on a sn-glycerol-1-phosphate backbone, which is the enantiomer of the sn-glycerol-3-phosphate backbone found in bacterial and eukaryotic lipids.[1] While the direct functional consequence of this stereochemical difference is still under investigation, it represents a fundamental divergence in the biosynthetic pathways of these essential molecules.

Quantitative Comparison of Archaeal and Bacterial Membrane Properties

The unique structure of this compound and its derivatives translates into quantifiable differences in the biophysical properties of archaeal membranes compared to their bacterial counterparts.

| Property | Archaeal Membrane (this compound-based) | Bacterial Membrane (Fatty Acid Ester-based) | References |

| Proton Permeability | Exceptionally low; liposomes from S. acidocaldarius show permeability of (0.3–0.5) x 10⁻⁸ cm s⁻¹ at 65–82°C. | Higher; liposomes from egg yolk phosphatidylcholine show permeability of (3–9) x 10⁻⁸ cm s⁻¹ at the same temperatures. | [6] |

| Temperature Sensitivity of Permeability | Very low; proton permeability in S. acidocaldarius liposomes increases by less than 2 x 10⁻¹⁰ cm s⁻¹ from 25 to 82°C. | High; proton permeability in egg yolk phosphatidylcholine liposomes changes by 8 x 10⁻⁸ cm s⁻¹ from 25 to 82°C. | [6] |

| Phase Transition Temperature (Tm) | Generally very low or absent over a broad temperature range (-20 to 100°C for many archaeal lipids). DPhPC, an this compound analogue, shows no gel-to-liquid phase transition between -120°C and 120°C. | Varies widely depending on fatty acid composition, but typically falls within a narrower physiological range (e.g., -20 to 65°C). | [3][7][8] |

| Membrane Fluidity (Lateral Diffusion) | Slower lateral diffusion of lipids due to higher lateral pressure in the hydrophobic regions. | Faster lateral diffusion of lipids. | [4] |

| Chemical Stability | High; ether bonds are resistant to hydrolysis over a wide pH range and to enzymatic degradation by phospholipases. | Lower; ester bonds are susceptible to hydrolysis at extreme pH and temperatures, and are targets for phospholipases. | [2][3] |

Experimental Protocols for Studying Archaeal Membranes

Investigating the unique properties of this compound-containing membranes requires specialized experimental procedures. Below are detailed methodologies for key experiments.

Extraction of Archaeal Lipids (Modified Bligh-Dyer Method)

This protocol is adapted for the efficient extraction of polar lipids from archaeal cells.

-

Cell Harvesting: Centrifuge the archaeal culture to obtain a cell pellet. Lyophilize the pellet to remove water.

-

Solvent Preparation: Prepare a single-phase solvent mixture of chloroform (B151607), methanol, and a 5% trichloroacetic acid (TCA) aqueous solution in a ratio of 1:2:0.8 (v/v/v). The acidic buffer is crucial for disrupting the strong interactions between lipids and proteins in archaeal membranes.

-

Extraction: a. Add the solvent mixture to the lyophilized cell pellet. b. Subject the mixture to ultrasonication in an ice bath to lyse the cells and facilitate lipid extraction. c. Stir the mixture at room temperature for several hours.

-

Phase Separation: a. Add chloroform and the 5% TCA solution to the mixture to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation. b. Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Lipid Recovery: a. Carefully collect the lower chloroform phase using a Pasteur pipette. b. Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract. c. Store the extracted lipids in chloroform at -20°C.

Preparation of Archaeosomes (Thin-Film Hydration Method)

Archaeosomes are liposomes made from archaeal lipids. This method describes their preparation for use in permeability assays or as drug delivery vehicles.

-

Lipid Film Formation: a. Dissolve the extracted archaeal lipids (or synthetic archaeal lipids) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The buffer can contain a fluorescent probe for permeability studies or a drug for delivery applications. b. This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion. b. For extrusion, pass the MLV suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Purification: a. Remove any unencapsulated material (e.g., free dye or drug) by size exclusion chromatography or dialysis.

Measurement of Membrane Permeability (Fluorescence Leakage Assay)

This assay quantifies the permeability of archaeosome membranes to a fluorescent probe.

-

Preparation of Dye-Loaded Archaeosomes: Prepare archaeosomes as described in Protocol 4.2, using a self-quenching concentration of a fluorescent dye like carboxyfluorescein (CF) in the hydration buffer.

-

Fluorescence Measurement Setup: a. Dilute the purified, CF-loaded archaeosomes in a cuvette containing the same buffer used for hydration to a final lipid concentration suitable for fluorescence measurement. b. Place the cuvette in a spectrofluorometer equipped with a magnetic stirrer and temperature control.

-

Data Acquisition: a. Record the baseline fluorescence of the intact archaeosomes. At self-quenching concentrations, the fluorescence will be low. b. Monitor the fluorescence intensity over time. Any leakage of the dye from the archaeosomes into the surrounding buffer will result in dequenching and an increase in fluorescence. c. After the experimental run, add a detergent (e.g., Triton X-100) to the cuvette to completely lyse the archaeosomes and release all the encapsulated dye. This reading represents 100% leakage and is used for normalization.

-

Calculation of Permeability: The percentage of dye leakage at any given time point can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Determination of Phase Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the determination of its phase transition temperature (Tm).

-

Sample Preparation: a. Hydrate a known amount of the archaeal lipid extract or synthetic archaeal lipid in a buffer directly in a DSC sample pan. b. Seal the pan hermetically to prevent water evaporation during the experiment.

-

DSC Analysis: a. Place the sample pan and a reference pan (containing only buffer) into the DSC instrument. b. Equilibrate the system at a temperature below the expected phase transition. c. Scan the temperature at a constant rate (e.g., 1-5°C/min) over the desired range.

-

Data Interpretation: a. The DSC thermogram plots the heat flow as a function of temperature. b. A phase transition from the gel to the liquid-crystalline state is observed as an endothermic peak. c. The temperature at the peak maximum is taken as the phase transition temperature (Tm).[9] For many this compound-based membranes, a distinct Tm may not be observed due to their inherently fluid nature over a wide temperature range.[8]

Visualizing the Core Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A comparison of the fundamental structures of this compound and a typical bacterial phospholipid.

Caption: Logical flow from this compound's structure to enhanced membrane stability.

Caption: A typical experimental workflow for the study of archaeal membrane stability.

Applications in Drug Development: The Promise of Archaeosomes

The exceptional stability of this compound-based membranes makes them highly attractive for applications in drug delivery. Archaeosomes, liposomes formulated with archaeal lipids, offer several advantages over conventional liposomes:

-

Enhanced Stability: Archaeosomes are resistant to degradation by bile salts and phospholipases in the gastrointestinal tract, making them promising candidates for oral drug delivery.[10]

-

Reduced Leakage: Their low permeability ensures that the encapsulated drug remains within the vesicle until it reaches the target site, reducing premature drug release and potential side effects.

-

Adjuvant Properties: Archaeosomes have been shown to have adjuvant properties, meaning they can enhance the immune response to co-administered antigens, making them valuable for vaccine development.[10]

The development of synthetic archaeal lipids and PEGylated archaeosomes is further expanding the potential of these robust nanocarriers for targeted and controlled drug delivery.

Conclusion

This compound is a key molecule that underpins the remarkable ability of archaea to thrive in extreme environments. Its unique chemical structure, characterized by ether linkages and branched isoprenoid chains, results in membranes with unparalleled stability, low permeability, and resistance to chemical and enzymatic degradation. A thorough understanding of the structure-function relationships of this compound is not only crucial for advancing our knowledge of microbial life but also holds immense potential for the development of next-generation drug delivery systems and other biotechnological applications. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and harness the unique properties of these ancient lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Archaea membranes in response to extreme acidic environments [frontiersin.org]

- 7. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucm.es [ucm.es]

- 10. mdpi.com [mdpi.com]

Isolating Key Archaeal Lipids: A Technical Guide to Natural Sources and Extraction of Archaeol and Caldarchaeol

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the natural sources for isolating archaeol and caldthis compound (B1233393), two signature lipids of the domain Archaea. This document details experimental protocols for their extraction, purification, and analysis, and presents quantitative data to aid in the selection of appropriate biological sources. Furthermore, a visualization of the this compound biosynthetic pathway is provided to illustrate its molecular underpinnings.

Natural Sources of this compound and Caldthis compound

This compound (a diether lipid) and caldthis compound (a tetraether lipid) are fundamental components of archaeal cell membranes, contributing to their unique stability in extreme environments. The abundance of these lipids varies significantly across different archaeal taxa, making the choice of organism critical for efficient isolation. Key natural sources include methanogens, extreme halophiles, and thermophiles, as well as environmental samples like marine sediments.

Cultured Archaea

A variety of cultured archaea serve as primary sources for this compound and caldthis compound. Methanogens, such as species from the genus Methanosarcina, are notable for their high lipid content. For instance, the total lipid content of Methanosarcina barkeri is approximately 5.4% of the dry cell weight, with polar lipids accounting for 87% of this total.[1] Similarly, Methanosarcina mazei has a total lipid content of 4.0% of the cell dry mass, of which 90% are polar lipids.[2]

Extreme halophiles, such as Halobacterium salinarum, are another rich source, with their membranes being characterized by a high abundance of the diacidic phospholipid archaetidylglycerol methylphosphate (PGP-Me), which can constitute 50-80 mol% of the polar lipids. In contrast, some methanogens like Methanobrevibacter smithii contain a mixture of both this compound (60% mass fraction) and caldthis compound (40% mass fraction) core lipids.[3]

Thermophilic archaea, particularly those from the order Thermoplasmatales and the class Thermoprotei, are primary sources of caldthis compound. Thermoplasma acidophilum is a well-studied example where caldthis compound and its derivatives are the dominant membrane lipids.

The following table summarizes the lipid content and composition of selected archaeal species, providing a comparative basis for selecting a source organism.

| Archaeal Species | Total Lipid Content (% of Dry Cell Weight) | Key Lipid Core(s) | Notes |

| Methanosarcina barkeri | 5.4%[1] | This compound, Hydroxythis compound[1] | Polar lipids constitute 87% of total lipids.[1] |

| Methanosarcina mazei | 4.0%[2] | This compound, Hydroxydiether lipids[2] | Polar lipids make up 90% of the total lipids.[2] |

| Methanobrevibacter smithii | Not specified | This compound (60%), Caldthis compound (40%)[3] | Contains a high amount of phosphoserine as a head group.[3] |

| Halobacterium salinarum | Not specified | This compound | Rich in the diacidic phospholipid PGP-Me. |

| Thermoplasma acidophilum | Not specified | Caldthis compound[3] | Caldthis compound comprises about 90% of the core lipids.[3] |

Environmental Sources

Marine sediments are a significant reservoir of archaeal lipids and are extensively studied as biomarkers in paleoclimatology and biogeochemistry.[4] These sediments contain a complex mixture of lipids from various archaeal communities, including those that are difficult to cultivate. The extraction of this compound and caldthis compound from these sources provides insights into past and present microbial ecosystems.

Experimental Protocols

The isolation and purification of this compound and caldthis compound involve a multi-step process that includes extraction from the biomass, separation of lipid classes, and analysis of the final products.

Lipid Extraction: Modified Bligh-Dyer Method

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for recovering total lipids from biological samples. For archaeal lipids, modifications are often necessary to ensure efficient extraction due to the unique chemical properties of ether-linked lipids.

Materials:

-

Chloroform (B151607) (CHCl3)

-

Methanol (B129727) (MeOH)

-

Deionized water (H2O)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Glass centrifuge tubes

-

Vortex mixer

-

Rotary evaporator or SpeedVac

Procedure:

-

Cell Harvesting and Washing: Harvest archaeal cells from culture by centrifugation. Wash the cell pellet with cold PBS to remove residual media components.

-

Initial Extraction: For a given volume of cell suspension (e.g., 1 mL), add a mixture of chloroform and methanol. A common ratio is 1:2 (v/v) CHCl3:MeOH, resulting in a single-phase system. For example, to 1 mL of sample, add 3.75 mL of 1:2 (v/v) CHCl3:MeOH.[5]

-

Homogenization: Vigorously mix the sample using a vortex mixer for several minutes to ensure thorough extraction of lipids into the solvent phase. Sonication can also be employed to enhance cell lysis and lipid recovery.

-

Phase Separation: Induce phase separation by adding chloroform and deionized water. For the example above, add 1.25 mL of CHCl3 and 1.25 mL of dH2O, then vortex well.[5]

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear separation of the two phases. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the aqueous methanol layer.

-

Lipid Recovery: Carefully collect the lower chloroform phase using a Pasteur pipette. For quantitative recovery, it is advisable to re-extract the upper aqueous phase and the interfacial protein precipitate with an additional volume of chloroform.

-

Washing the Lipid Extract: To remove non-lipid contaminants, the combined chloroform extracts can be washed with a "synthetic" upper phase (a pre-equilibrated mixture of chloroform, methanol, and water in the appropriate proportions).

-

Solvent Evaporation: Evaporate the solvent from the purified chloroform phase using a rotary evaporator or a SpeedVac to obtain the total lipid extract. Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at low temperature (-20°C or below) to prevent oxidation.

Separation and Purification

The total lipid extract contains a mixture of different lipid classes. Column chromatography or solid-phase extraction (SPE) are commonly used to separate the core lipids (this compound and caldthis compound) from polar lipids.

Column Chromatography:

-

A silica (B1680970) gel column is typically used.

-

The total lipid extract is dissolved in a non-polar solvent (e.g., hexane (B92381) or chloroform) and loaded onto the column.

-

A stepwise gradient of increasing solvent polarity is used for elution. Neutral lipids are eluted first with less polar solvents, followed by glycolipids and then phospholipids (B1166683) with more polar solvent mixtures (e.g., chloroform/methanol, acetone/methanol).

Solid-Phase Extraction (SPE):

-

SPE offers a more rapid and reproducible alternative to traditional column chromatography.

-

Silica-based SPE cartridges are commonly employed.

-

The sample is loaded, and different lipid fractions are eluted by passing solvents of increasing polarity through the cartridge.

Analysis of this compound and Caldthis compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis and quantification of intact archaeal lipids. For the analysis of the core lipids, Gas Chromatography-Mass Spectrometry (GC-MS) is often used after derivatization.

HPLC-MS:

-

Normal-phase HPLC is frequently used for the separation of different classes of archaeal lipids.

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources for MS detection.

-

This technique allows for the identification and quantification of both intact polar lipids and the core this compound and caldthis compound.

GC-MS:

-

For GC-MS analysis, the hydroxyl groups of this compound and caldthis compound must be derivatized to increase their volatility. Silylation is a common derivatization method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectral fragmentation patterns.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is distinct from the fatty acid-based lipid synthesis in bacteria and eukaryotes. The pathway begins with the formation of the glycerol-1-phosphate backbone and the isoprenoid building blocks, which are then coupled through ether linkages.

The following diagram illustrates the key steps in the this compound biosynthesis pathway.

Caption: The enzymatic pathway for the biosynthesis of this compound.

The key enzymes in this pathway are:

-

Glycerol-1-phosphate dehydrogenase (G1PDH): Catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to sn-glycerol-1-phosphate (G1P).[6]

-

Geranylgeranylglyceryl phosphate synthase (GGGPS): Catalyzes the formation of the first ether bond between G1P and geranylgeranyl diphosphate (GGPP) to produce sn-3-O-geranylgeranylglyceryl-1-phosphate (GGGP).[6]

-

Digeranylgeranylglyceryl phosphate synthase (DGGGPS): Catalyzes the formation of the second ether bond, attaching another GGPP molecule to GGGP to form sn-2,3-di-O-geranylgeranylglyceryl-1-phosphate (DGGGP).[6]

-

CDP-archaeol synthase (CarS): Activates DGGGP by transferring a CMP moiety from CTP to form CDP-archaeol, the precursor for the attachment of polar head groups.[6]

Following the synthesis of CDP-archaeol, various polar head groups (e.g., serine, inositol, ethanolamine, glycerol) are attached by specific enzymes to generate the diverse array of phospholipids and glycolipids found in archaeal membranes. The formation of caldthis compound is thought to occur through the head-to-head condensation of two this compound molecules, although the precise enzymatic mechanism remains to be fully elucidated.

References

- 1. Hydroxyarchaetidylserine and hydroxyarchaetidyl-myo-inositol in Methanosarcina barkeri: polar lipids with a new ether core portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Archaeal lipid concentration and isotopic data in Black Sea and underlying sediments [agris.fao.org]

- 5. tabaslab.com [tabaslab.com]

- 6. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

An In-depth Technical Guide to 2,3-Diphytanyl-sn-glycerol: Core Properties and Methodologies for the Researcher

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-diphytanyl-sn-glycerol, commonly known as archaeol, is a core lipid component that defines the cell membranes of most archaea. Its unique structure, characterized by the sn-2,3 stereochemistry of the glycerol (B35011) backbone and the presence of two phytanyl chains linked by ether bonds, imparts remarkable stability to archaeal membranes, allowing these organisms to thrive in extreme environments. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-diphytanyl-sn-glycerol, along with detailed methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Chemical and Physical Properties

2,3-diphytanyl-sn-glycerol is a dialkylglycerol ether lipid. The ether linkages, as opposed to the ester linkages found in bacteria and eukaryotes, are significantly more resistant to chemical hydrolysis and enzymatic degradation, contributing to the robustness of archaeal membranes.[1][2] The branched nature of the phytanyl chains also plays a crucial role in membrane fluidity and packing.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 2,3-diphytanyl-sn-glycerol. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not well-documented, likely due to the molecule's high molecular weight and lack of a sharp phase transition. For instance, the related compound diphytanoyl phosphatidylcholine does not exhibit a detectable gel to liquid crystalline phase transition over a broad temperature range of -120°C to +120°C.

| Property | Value | Source |

| Molecular Formula | C43H88O3 | PubChem[3][4] |

| Molar Mass | 653.17 g/mol | PubChem[3][4] |

| Appearance | Waxy solid or oil at room temperature | Inferred from structure |

| Melting Point | Not well-defined; lacks a sharp transition | Inferred from related compounds |

| Boiling Point | Not determined | |

| Solubility | Soluble in nonpolar organic solvents like chloroform (B151607) and hexane. Limited solubility in polar solvents. | General lipid properties |

| Computed Property | Value | Source |

| XLogP3-AA | 17 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 32 | PubChem[4] |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Monoisotopic Mass | 652.673347 g/mol | PubChem |

Experimental Protocols

Synthesis of 2,3-diphytanyl-sn-glycerol

The synthesis of 2,3-diphytanyl-sn-glycerol is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry of the glycerol backbone. A general synthetic approach is outlined below, based on methodologies for similar archaeal lipids.[5]

Workflow for the Synthesis of 2,3-diphytanyl-sn-glycerol

Caption: A generalized workflow for the chemical synthesis of 2,3-diphytanyl-sn-glycerol.

Methodology:

-

Protection of the Primary Hydroxyl Group: Start with a commercially available chiral building block such as 1,2-O-isopropylidene-sn-glycerol. The primary hydroxyl group is protected using a suitable protecting group (e.g., trityl or benzyl (B1604629) ether) to prevent its reaction in subsequent steps.

-

Deprotection of the Isopropylidene Group: The isopropylidene protecting group is removed under acidic conditions to yield the free vicinal diols.

-

Ditosylation: The primary and secondary hydroxyl groups are then activated for nucleophilic substitution by converting them into tosylates using p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Phytanylation: The core reaction is a Williamson ether synthesis. The ditosylated intermediate is reacted with phytanol (B1210986) (or phytanyl bromide) in the presence of a strong base (e.g., sodium hydride) to form the two ether linkages.

-

Deprotection of the Primary Hydroxyl Group: The protecting group on the primary hydroxyl is removed to yield the final product, 2,3-diphytanyl-sn-glycerol.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of lipids. For a non-polar compound like 2,3-diphytanyl-sn-glycerol, normal-phase chromatography is often employed.

General HPLC Purification Protocol Workflow

References

- 1. Video: Plasma Membrane in Bacteria and Archaea [jove.com]

- 2. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C43H88O3 | CID 446373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphytanyl glycerol | C43H88O3 | CID 129630379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Archaeol as a Biomarker for Methanogenic Archaea

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Archaeol

Methanogenic archaea are key players in global carbon cycling and hold significant interest in fields ranging from environmental science to biotechnology and drug development. Understanding their presence, abundance, and metabolic state is crucial. This compound (2,3-di-O-phytanyl-sn-glycerol) is a core lipid component of the cell membranes of many archaea, particularly within the Euryarchaeota phylum, which includes the majority of methanogens.[1] Its stability and specificity make it a robust biomarker for tracking both living and fossil methanogenic populations in a variety of environments.[2][3]

This guide provides an in-depth technical overview of the use of this compound as a biomarker, covering quantitative data, detailed experimental protocols for its extraction and analysis, and the logical framework for its interpretation.

This compound as a Quantitative Biomarker

The concentration and isotopic composition of this compound provide quantitative insights into methanogenic biomass and metabolic activity. Intact polar lipids (IPLs), where this compound is bound to a phospholipid or glycolipid headgroup, are indicative of living biomass, while the core this compound lipid alone can represent fossilized or dead biomass.[2][3]

Concentration of this compound in Environmental Samples

The abundance of this compound varies significantly depending on the environment, reflecting the size of the methanogenic population. Below is a summary of reported concentrations in different settings.

| Environment | Sample Type | This compound Concentration (μg/g dry weight) | Key Findings | Reference |

| Water-Saturated Soil | Organic-rich soil profile | Varies with depth, up to ~0.8 µg/g | Moisture content and anoxia govern methanogen biomass. Glycosidically bound this compound dominates over phospholipid forms, suggesting fossil biomass. | [2][3] |

| Ombrotrophic Bogs | Peat Cores | Markedly increases at the depth of the maximum seasonal water table | Concentration differences among sites reflect vegetation and temperature influences on methanogenesis. This compound persists throughout cores, recording past changes in methane (B114726) cycling. | [4] |

| Mediterranean Mud Volcano | Seep Sediments | Increases with depth | Abundant this compound, alongside other methanogen biomarkers like hydroxythis compound, points to widespread anaerobic methane oxidation (AOM). | [1] |

| Guaymas Basin | Hydrothermal Sediments | Relatively low abundance compared to tetraether lipids (GDGTs) | Suggests that in high-temperature environments, methanotrophic archaea may preferentially synthesize more thermally stable GDGTs over diether lipids like this compound. | [5] |

Isotopic Analysis (δ¹³C) for Methane Cycle Insights

The stable carbon isotopic composition (δ¹³C) of this compound is a powerful tool for elucidating carbon pathways. Methanogenic archaea that assimilate highly ¹³C-depleted methane can produce lipids with exceptionally low δ¹³C values. This is particularly useful for identifying anaerobic methane oxidation (AOM), a process also referred to as "reverse methanogenesis."[1]

| Location | Sample Type | Biomarker | δ¹³C Value (‰) | Interpretation | Reference |

| Napoli Mud Volcano | Cold Seep Sediment | This compound | < -65‰ | Indicates assimilation of ¹³C-depleted methane, consistent with AOM. | [1] |

| Napoli Mud Volcano | Bacterial Mat | This compound | -85‰ | Suggests a consortium of prokaryotes, including methanogens, is involved in AOM. | [1] |

| Eel River Basin | Seep Sediment | This compound | < -100‰ | Constant low values at all depths suggest consistent fractionation under conditions of excess methane availability. | [6] |

| Eel River Basin | Seep Sediment | sn-2-hydroxythis compound | < -100‰ | Similar to this compound, indicating a common metabolic origin related to methane consumption. | [6] |

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling, extraction, and analysis. The following protocols are synthesized from established methodologies.[7][8]

Sample Collection and Pretreatment

-

Sampling: Use pre-cleaned (solvent-rinsed) tools and containers to avoid organic contamination. For soil or sediment cores, sectioning should be done in a clean environment.

-

Storage: Freeze samples at -20°C or, ideally, -80°C immediately after collection to halt biological activity and preserve lipid structures.

-

Preparation: Lyophilize (freeze-dry) the sample to remove water. Homogenize the dried sample by grinding it into a fine powder to ensure efficient extraction.

Lipid Extraction: Modified Bligh-Dyer Method

The modified Bligh-Dyer method is the most common and effective technique for extracting archaeal lipids from both cultures and environmental samples.[7]

-

Solvent Addition: Add a single-phase solvent mixture of methanol, dichloromethane (B109758) (DCM) or chloroform, and a phosphate (B84403) buffer (2:1:0.8, v/v/v) to the powdered sample in a clean extraction vessel.

-

Extraction: Agitate the mixture thoroughly. For robust extraction, use an ultrasonic bath (sonication) to disrupt cell membranes and enhance lipid recovery.[9]

-

Phase Separation: Add DCM (or chloroform) and water to the extract to achieve a final solvent ratio of 1:1:0.9 (DCM:methanol:water), which induces phase separation. Centrifuge the mixture to fully separate the layers.

-

Collection: The lipids will be concentrated in the lower DCM/chloroform layer. Carefully collect this layer using a pipette or separatory funnel. Repeat the extraction on the remaining sample residue two to three more times and pool the solvent fractions.

-

Drying: Evaporate the solvent from the pooled extract under a gentle stream of nitrogen (N₂) to yield the total lipid extract (TLE).

References

- 1. Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an indicator of methanogenesis in water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biogeochemical Evidence that Thermophilic Archaea Mediate the Anaerobic Oxidation of Methane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Methane-Oxidizing Archaea and Sulfate-Reducing Bacteria in Anoxic Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

An In-depth Technical Guide to the Core Differences Between Archaeal and Bacterial Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental distinctions between the membrane lipids of Archaea and Bacteria, two primary domains of life. These differences, often termed the "lipid divide," are not merely structural nuances but have profound implications for membrane stability, organismal survival in extreme environments, and potential applications in biotechnology and pharmacology.

Core Structural and Chemical Distinctions

The cell membranes of all organisms serve as a crucial barrier, but the building blocks of this barrier in Archaea and Bacteria are fundamentally different. These distinctions are conserved across the domains and represent a deep evolutionary divergence.[1][2]

The four key differences are:

-

Glycerol (B35011) Backbone Stereochemistry: Bacterial and eukaryotic lipids are built upon a sn-glycerol-3-phosphate (G3P) backbone.[1][2] In contrast, archaeal lipids utilize the enantiomer, sn-glycerol-1-phosphate (B1203117) (G1P).[1][3][4] This opposite stereochemistry is a universal and defining feature of the lipid divide.[1][2] The enzymes responsible for synthesizing these backbones, glycerol-3-phosphate dehydrogenase in bacteria and glycerol-1-phosphate dehydrogenase in archaea, are evolutionarily unrelated, suggesting they arose independently.[1]

-

Linkage Chemistry: Bacteria link their fatty acid tails to the glycerol backbone using ester bonds .[5][6][7] These bonds are susceptible to hydrolysis, particularly at high temperatures or extreme pH. Archaea, however, use much more stable ether linkages to connect their isoprenoid chains to the glycerol backbone.[5][6][7][8] This enhanced chemical stability is a key adaptation for many archaea that thrive in extreme environments.[5][8]

-

Hydrocarbon Chains: The hydrophobic tails of bacterial lipids are composed of straight-chain fatty acids .[1][5][9] These are typically linear and can be saturated or unsaturated.[10] Archaeal lipids, conversely, are constructed from branched isoprenoid chains (also called phytanyl chains), which are built from five-carbon isoprene (B109036) units.[1][5][7][11] This extensive methyl branching affects how the lipids pack together in the membrane.[12][13]

-

Membrane Architecture: Bacteria exclusively form lipid bilayers , where two layers of lipids align tail-to-tail.[5] While some archaea also form bilayers using diether lipids (archaeol), many, particularly hyperthermophiles, possess a unique architecture: the lipid monolayer .[5][6] This is made possible by tetraether lipids, where two C40 isoprenoid chains are linked at both ends to glycerol backbones, creating a single molecule that spans the entire membrane.[5][6][12] This structure provides exceptional rigidity and stability at high temperatures.[5][12]

Table 1: Summary of Key Differences in Archaeal and Bacterial Lipids

| Feature | Bacterial Lipids | Archaeal Lipids |

| Glycerol Backbone | sn-Glycerol-3-Phosphate (G3P)[1][2] | sn-Glycerol-1-Phosphate (G1P)[1][3][4] |

| Linkage to Glycerol | Ester Bond[5][6] | Ether Bond[5][6][8] |

| Hydrocarbon Chains | Straight-chain fatty acids[1][5] | Branched isoprenoid chains[1][5][7] |

| Common Chain Length | C16 - C18 | C20 (diphytanyl) or C40 (dibiphytanyl)[14] |

| Membrane Structure | Bilayer exclusively[5] | Bilayer (diether) or Monolayer (tetraether)[5][6] |

| Chemical Stability | Lower (ester bonds are labile) | Higher (ether bonds are more resistant)[5][8] |

| Adaptations | Chain length, saturation, cyclopropane (B1198618) rings | Cyclopentane (B165970) rings, diether/tetraether ratio[6][7] |

Visualizing the Fundamental Differences

The diagrams below illustrate the core structural distinctions and the biosynthetic divergence between bacterial and archaeal lipids.

Figure 1: Core structural comparison of bacterial and archaeal lipids.

Divergent Biosynthetic Pathways

The structural differences are a direct result of distinct and non-homologous biosynthetic pathways.

-

Bacteria: The synthesis of the G3P backbone is catalyzed by glycerol-3-phosphate dehydrogenase (G3PDH) .[1] Fatty acids are synthesized separately and then attached to the G3P backbone by acyltransferases via ester linkages.[15]

-

Archaea: The G1P backbone is created by glycerol-1-phosphate dehydrogenase (G1PDH) .[1] Isoprenoid chains are built from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These chains are then attached to the G1P backbone by enzymes like geranylgeranylglyceryl phosphate (B84403) (GGGP) synthase, forming stable ether bonds.[16]

Figure 2: Divergent biosynthetic pathways for core lipids.

Physicochemical and Functional Implications

These molecular differences confer distinct physical properties to the membranes, which are critical for survival and function.

-

Stability: The ether bonds and isoprenoid chains make archaeal membranes exceptionally stable against extremes of temperature, pH, and salinity.[5][8][12] Tetraether monolayers are particularly robust, preventing membrane dissociation at near-boiling temperatures.[5][12][13]

-

Permeability and Fluidity: Bacterial membranes maintain fluidity in changing temperatures by altering fatty acid chain length and saturation.[6] Archaeal membranes have inherently low permeability to ions and solutes.[3][17] They modulate fluidity by introducing cyclopentane rings into their isoprenoid chains, which increases packing density and rigidity, an adaptation seen in hyperthermophiles.[5][6][10] Recent studies have also suggested that core archaeal lipid membranes may be more permeable to certain beneficial metabolites, potentially reducing the need for diverse transport systems.[18]

Experimental Protocols for Lipid Analysis

Differentiating and characterizing archaeal and bacterial lipids requires a multi-step analytical approach.

This is a standard protocol for extracting total lipids from cellular material.[19][20]

Materials:

-

Chloroform (B151607) (CHCl3)

-

Methanol (MeOH)

-

Deionized Water (dH2O) or 0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Homogenization: For a 1 mL aqueous sample (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) mixture of Chloroform:Methanol.[21] Vortex vigorously for 10-15 minutes to create a single-phase system and disrupt cell membranes.[19][22]

-

Phase Separation: Add an additional 1.25 mL of Chloroform and vortex for 1 minute.[21][22] Then, add 1.25 mL of dH2O and vortex for another minute.[21][22] This creates a final solvent ratio of approximately 2:2:1.8 (CHCl3:MeOH:H2O), which is biphasic.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to achieve clear separation of the two phases.[21] The upper phase will be aqueous (methanol/water), and the lower phase will be organic (chloroform), containing the lipids.[21][23]

-

Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase.[21] Transfer it to a clean glass tube. For quantitative recovery, the remaining material can be re-extracted with an additional volume of chloroform.[22]

-

Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a vacuum concentrator to yield the total lipid extract.[24] Store the dried lipids under an inert atmosphere at -20°C or below.

This workflow separates lipid classes and analyzes their constituent hydrocarbon chains.

Materials:

-

Total lipid extract (from Protocol 1)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC development tank

-

Solvent system (e.g., hexane:diethyl ether:acetic acid)

-

Visualization reagent (e.g., iodine vapor or primuline (B81338) spray)

-

Methanolysis reagent (e.g., 2.5% H2SO4 in methanol)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

TLC Separation: Spot the dissolved lipid extract onto a silica (B1680970) gel TLC plate.[25][26] Develop the plate in a tank containing an appropriate solvent system to separate lipid classes based on polarity.[27]

-

Visualization and Identification: Visualize the separated lipid spots using a non-destructive method if possible.[28] Identify bands corresponding to different lipid classes by comparing their migration (Rf values) to known standards run on the same plate.

-

Scraping and Derivatization: Scrape the silica corresponding to the desired lipid class into a glass tube. To analyze the hydrocarbon chains of bacterial ester lipids, perform transmethylation by adding a methanolysis reagent and heating (e.g., 1 hour at 100°C) to create fatty acid methyl esters (FAMEs).[29] For archaeal ether lipids, the ether bonds must be cleaved using a stronger agent like hydroiodic acid to release alkyl iodides, which can then be analyzed.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.[27][30] The GC separates the FAMEs or alkyl halides based on their volatility and column affinity.[27] The MS fragments the molecules, providing mass spectra that allow for definitive identification and structural elucidation of the hydrocarbon chains.[27][30]

Figure 3: General experimental workflow for lipid analysis.

Conclusion and Implications for Drug Development

The profound differences between archaeal and bacterial lipids are a cornerstone of microbial evolution and physiology. For drug development professionals, these distinctions offer unique opportunities and challenges. The stability of archaeal lipids makes them attractive for creating robust drug delivery vehicles (archaeosomes) that can withstand harsh conditions.[3][14] Conversely, the unique enzymes in the lipid biosynthesis pathways of both domains represent highly specific targets for novel antimicrobial agents, allowing for the development of drugs that can selectively target either bacteria or archaea without cross-reactivity. A thorough understanding of this "lipid divide" is therefore essential for advancing both basic science and applied biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Crossing the lipid divide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Physicochemical and Biochemical Characterization of Archaeosomes from Polar Lipids of Aeropyrum pernix K1 and Stability in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 5. Video: Plasma Membrane in Bacteria and Archaea [jove.com]

- 6. Adaptations of archaeal and bacterial membranes to variations in temperature, pH and pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 8. Archaea - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Archaea vs. Bacteria | Biology for Majors II [courses.lumenlearning.com]

- 12. Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Structural and physicochemical properties of polar lipids from thermophilic archaea - ProQuest [proquest.com]

- 18. Why archaeal membranes are more permeable than bacterial - Nanion Technologies [nanion.de]

- 19. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 20. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tabaslab.com [tabaslab.com]

- 22. aquaculture.ugent.be [aquaculture.ugent.be]

- 23. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 24. biochem.wustl.edu [biochem.wustl.edu]

- 25. ANALYSIS OF LIPIDS [people.umass.edu]

- 26. essaycompany.com [essaycompany.com]

- 27. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Combined thin layer chromatography and gas chromatography with mass spectrometric analysis of lipid classes and fatty acids in malnourished polar bears (Ursus maritimus) which swam to Iceland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Enigma of Archaeol: A Technical Guide to the Glycerol Backbone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique stereochemistry of the glycerol (B35011) backbone in archaeol, a hallmark of the domain Archaea. Understanding this fundamental difference in membrane lipid architecture is crucial for research in extremophile biology, biomarker development, and the design of novel therapeutics targeting archaeal pathways.

The "Lipid Divide": A Fundamental Dichotomy in Membrane Architecture

The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya, a concept known as the "lipid divide."[1][2] This divergence is most pronounced in the stereochemistry of the glycerol backbone of their membrane lipids. This compound, a diether lipid common in archaeal membranes, is built upon a sn-glycerol-1-phosphate (B1203117) (G1P) backbone.[3][4][5] In stark contrast, Bacteria and Eukarya utilize the enantiomeric sn-glycerol-3-phosphate (G3P) for their phospholipid synthesis.[1][3][4]

This stereochemical inversion is coupled with two other defining features: the nature of the hydrocarbon linkage and the composition of the lipid tails. In this compound, isoprenoid chains are attached to the glycerol backbone via ether bonds, which are chemically more stable than the ester bonds that link fatty acids to the glycerol backbone in bacterial and eukaryotic lipids.[3][4][6][7] This enhanced stability is thought to be a key adaptation for survival in extreme environments.[4][8]

Quantitative Comparison of Archaeal and Bacterial/Eukaryotic Lipids

The distinct molecular architectures of archaeal and bacterial/eukaryotic membrane lipids are summarized below.

| Feature | This compound (Archaea) | Phospholipids (Bacteria/Eukarya) |

| Glycerol Backbone | sn-Glycerol-1-phosphate (G1P) | sn-Glycerol-3-phosphate (G3P) |

| Stereochemistry | L-isomeric form | D-isomeric form |

| Hydrocarbon Linkage | Ether bond | Ester bond |

| Hydrocarbon Chains | Isoprenoid chains (e.g., phytanyl) | Fatty acid chains |

Biosynthesis of the this compound Backbone: The Role of G1P Dehydrogenase

The stereospecificity of the this compound backbone is established early in its biosynthesis by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH).[1][3][9] This enzyme catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate, the precursor for the archaeal lipid backbone.[3][9][10] G1PDH is unique to Archaea and has no homology to the G3P dehydrogenase found in Bacteria and Eukarya.[3]

The subsequent steps in this compound biosynthesis involve the sequential attachment of two geranylgeranyl pyrophosphate (GGPP) molecules to the G1P backbone via ether linkages, catalyzed by GGGP synthase and DGGGP synthase.[6][11] This is followed by the reduction of the double bonds in the geranylgeranyl chains to form the phytanyl chains of mature this compound.

Key Enzymes in this compound Backbone Synthesis

| Enzyme | Function | Substrates | Products |

| sn-Glycerol-1-phosphate Dehydrogenase (G1PDH) | Forms the G1P backbone | Dihydroxyacetone phosphate (DHAP), NAD(P)H | sn-Glycerol-1-phosphate (G1P), NAD(P)+ |

| Geranylgeranylglyceryl Diphosphate (GGGP) Synthase | Catalyzes the first ether bond formation | G1P, Geranylgeranyl pyrophosphate (GGPP) | 3-O-geranylgeranyl-sn-glyceryl-1-phosphate (GGGP) |

| Di-O-geranylgeranylglyceryl Diphosphate (DGGGP) Synthase | Catalyzes the second ether bond formation | GGGP, GGPP | 2,3-bis-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP) |

Experimental Protocols for Stereochemical Determination

Elucidating the absolute configuration of the glycerol backbone in this compound requires specialized analytical techniques. The following are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

This method provides unambiguous determination of the glycerol configuration by separating the enantiomers after derivatization.[11]

Protocol:

-

Liberation of Diacylglycerols: The glycerol core is released from the polar head groups of this compound by periodate (B1199274) oxidation followed by hydrazinolysis.

-

Derivatization: The hydroxyl groups of the released diacylglycerols are derivatized with 3,5-dinitrophenylurethane (3,5-DNPU).

-

Chromatographic Separation:

-

Column: A chiral stationary phase, such as a column with a (R)- or (S)-1-(1-naphthyl)ethylamine polymer coating.

-